molecular formula C9H7N3O3 B13090012 2-Methyl-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid

2-Methyl-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid

Cat. No.: B13090012
M. Wt: 205.17 g/mol
InChI Key: AFRXRLONRHXLBH-UHFFFAOYSA-N
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Description

2-Methyl-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are often used as scaffolds in drug discovery due to their structural similarity to nucleic acid bases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid can be achieved through various methods. One common approach involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. This reaction leads to the formation of pyrido[2,3-D]pyrimidin-7-one derivatives . Another method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can lead to the formation of methyl sulfoxides .

Mechanism of Action

The mechanism of action of 2-Methyl-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5), leading to the induction of apoptosis in tumor cells . The compound’s structure allows it to bind to the active sites of these kinases, thereby inhibiting their activity and disrupting cell cycle progression.

Properties

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

2-methyl-7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C9H7N3O3/c1-4-10-3-5-2-6(9(14)15)8(13)12-7(5)11-4/h2-3H,1H3,(H,14,15)(H,10,11,12,13)

InChI Key

AFRXRLONRHXLBH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2C=C(C(=O)NC2=N1)C(=O)O

Origin of Product

United States

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